molecular formula C17H20N2O4S2 B14956133 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

Cat. No.: B14956133
M. Wt: 380.5 g/mol
InChI Key: BRCOECWKJPAGPQ-AWEZNQCLSA-N
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Description

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a butanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the butanoic acid moiety. Common reagents used in these reactions include thioamides, halogenated compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring or other functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups also show comparable chemical reactivity and biological properties.

Uniqueness

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H20N2O4S2/c1-23-13-5-3-11(4-6-13)16-18-12(10-25-16)9-15(20)19-14(17(21)22)7-8-24-2/h3-6,10,14H,7-9H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1

InChI Key

BRCOECWKJPAGPQ-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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